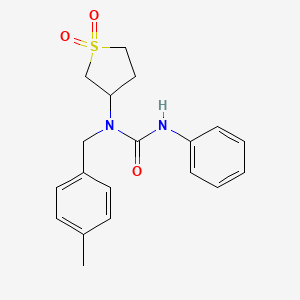

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(4-methylbenzyl)-3-phenylurea

Description

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(4-methylbenzyl)-3-phenylurea is a synthetic urea derivative characterized by its unique structural framework. The molecule integrates a tetrahydrothiophene-1,1-dioxide (sulfolane) moiety at the 3-position, a 4-methylbenzyl group, and a phenylurea core.

Properties

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-1-[(4-methylphenyl)methyl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-15-7-9-16(10-8-15)13-21(18-11-12-25(23,24)14-18)19(22)20-17-5-3-2-4-6-17/h2-10,18H,11-14H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJJFSOMIZUWIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-methylbenzyl)-N’-phenylurea” typically involves the reaction of a substituted thiophene derivative with a benzylamine and an isocyanate. The reaction conditions may include:

Solvent: Common solvents such as dichloromethane or toluene.

Catalyst: Catalysts like triethylamine or pyridine to facilitate the reaction.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. The choice of method depends on factors like yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

“N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-methylbenzyl)-N’-phenylurea” can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of strong acids or bases, depending on the type of substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce thiols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development.

Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of “N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-methylbenzyl)-N’-phenylurea” depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to specific receptors.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s uniqueness arises from its hybrid structure, which blends features of sulfolane derivatives and urea-based pharmacophores. Below is a detailed comparison with key analogs:

Core Structural Analogues

| Compound Name | Structural Features | Key Differences | Potential Applications | References |

|---|---|---|---|---|

| 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-[(5-methylfuran-2-yl)methyl]-3-phenylurea | - Sulfolane moiety - Urea core - 5-methylfuran substituent |

Replaces 4-methylbenzyl with a furan-derived group | Agrochemicals, antifungal agents | |

| N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbenzamide | - Sulfolane moiety - Benzamide core - Chlorobenzyl group |

Substitutes urea with benzamide; chlorine enhances lipophilicity | Enzyme inhibition (e.g., proteases) | |

| 1-(4-Fluorobenzyl)-3-(thiophen-3-ylmethyl)urea | - Urea core - Fluorobenzyl and thiophene groups |

Lacks sulfolane; thiophene introduces π-π stacking potential | Antimicrobial, anticancer agents |

Urea-Based Analogues with Varied Substituents

Functional Group Impact Analysis

- Sulfolane Moiety: The 1,1-dioxidotetrahydrothiophen-3-yl group enhances polarity and solubility compared to non-sulfonated analogs. This feature is critical for improving pharmacokinetic properties in drug design .

- 4-Methylbenzyl vs.

- Urea Core : The urea linkage enables hydrogen bonding with biological targets, a trait shared with thiourea derivatives (e.g., ), though urea generally exhibits lower toxicity .

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : 1H/13C NMR (DMSO-d6 or CDCl3) identifies key protons (e.g., urea NH at δ 8.5–9.5 ppm) and aromatic resonances .

- Mass Spectrometry : HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

- X-ray Crystallography : SHELXL-refined structures provide unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen-bonding networks) .

Advanced Validation : Pair experimental data with computational NMR shift predictions (e.g., ADF software) to resolve ambiguities in complex spectra .

How does the compound interact with protein targets, and what methodologies are used to study these interactions?

Q. Advanced Research Focus

- Enzyme Inhibition Assays : Dose-response curves (IC50) quantify inhibition of protein-protein interactions (PPIs) or kinases. Use fluorescence polarization or SPR to monitor binding kinetics .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with residues (e.g., hydrophobic pockets accommodating the 4-methylbenzyl group) .

- Crystallographic Studies : Co-crystallization with target proteins (e.g., β1-adrenergic receptors) identifies key binding motifs .

Contradiction Note : Some studies report off-target effects due to urea group promiscuity; counter-screen against related receptors (e.g., β2-adrenergic) to validate selectivity .

What strategies resolve discrepancies in reported biological activity data for this compound?

Q. Advanced Research Focus

- Batch Reproducibility : Verify purity (>95% via HPLC) and stereochemical consistency (e.g., chiral chromatography) across synthetic batches .

- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time to minimize variability .

- Meta-Analysis : Compare datasets from orthogonal assays (e.g., in vitro enzymatic vs. cell-based assays) to distinguish direct target effects from secondary mechanisms .

Example : Discrepancies in IC50 values for kinase inhibition may arise from ATP concentration differences in assay buffers .

How can the compound’s stability under physiological conditions be evaluated, and what degradation pathways are relevant?

Q. Advanced Research Focus

- Forced Degradation Studies : Expose to acidic/basic conditions (pH 1–13), heat (40–60°C), or UV light to identify degradation products (e.g., hydrolysis of urea to aniline derivatives) .

- LC-MS/MS Stability Assays : Monitor parent compound depletion in simulated biological fluids (e.g., plasma, liver microsomes) .

- Computational Prediction : Use software like ADMET Predictor to estimate metabolic sites (e.g., CYP450-mediated oxidation of the tetrahydrothiophene ring) .

What structural analogs of this compound have been explored, and how do modifications impact activity?

Q. Basic Research Focus

- Substitution on the Benzyl Group : Replacement of 4-methyl with halogens (e.g., 4-chloro) enhances PPI inhibition but reduces solubility .

- Urea Linker Modifications : Thiourea analogs show reduced stability, while cyclopropyl substitutions (e.g., 1-(4-fluorophenyl)cyclopropane) improve metabolic resistance .

Advanced Insight : Crystallographic data for analogs (e.g., 1-(2-chlorophenyl)-3-cycloheptylurea) reveal conserved hydrogen-bonding patterns despite substituent changes .

What are the best practices for designing in vivo studies to evaluate this compound’s therapeutic potential?

Q. Advanced Research Focus

- Pharmacokinetic Profiling : Measure bioavailability, half-life (t1/2), and tissue distribution in rodent models via LC-MS/MS .

- Toxicity Screening : Assess hepatotoxicity (ALT/AST levels) and cardiotoxicity (hERG channel inhibition) .

- Formulation Optimization : Use PEGylated liposomes or cyclodextrin complexes to enhance solubility and reduce clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.